Caffeine-d3 (7-methyld-d3)
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Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)-, also known as Theobromine, is a naturally occurring compound found in cocoa beans. It is a white crystalline powder with a bitter taste and is chemically related to caffeine. Theobromine is known for its stimulating effects on the central nervous system, as well as its diuretic and vasodilatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Theobromine can be synthesized through several methods. One common method involves the methylation of xanthine. The reaction typically uses methyl iodide and a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under reflux conditions .
Industrial Production Methods
Industrially, Theobromine is extracted from cocoa beans. The beans are fermented, dried, roasted, and then ground to produce cocoa mass. Theobromine is then extracted from the cocoa mass using solvents such as ethanol or water. The extract is purified through crystallization .
Chemical Reactions Analysis
Types of Reactions
Theobromine undergoes several types of chemical reactions, including:
Oxidation: Theobromine can be oxidized to form xanthine derivatives.
Reduction: Reduction of Theobromine can yield dihydro derivatives.
Substitution: Theobromine can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products
Oxidation: Xanthine derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated Theobromine derivatives.
Scientific Research Applications
Theobromine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various xanthine derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as a bronchodilator and in the treatment of cardiovascular diseases.
Mechanism of Action
Theobromine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscles, particularly in the bronchi and blood vessels. Theobromine also antagonizes adenosine receptors, contributing to its stimulating effects on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Caffeine: Chemically similar to Theobromine, but with a more pronounced stimulating effect on the central nervous system.
Theophylline: Another xanthine derivative with bronchodilator properties, commonly used in the treatment of asthma.
Uniqueness
Theobromine is unique in its relatively mild stimulating effects compared to caffeine, making it suitable for use in various therapeutic applications without causing significant central nervous system stimulation .
Properties
Molecular Formula |
C8H11N4O2+ |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1,3-dimethyl-7-(trideuteriomethyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C8H11N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4-5H,1-3H3/q+1/i1D3 |
InChI Key |
GOJJWZXPKDRTAJ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C |
Origin of Product |
United States |
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